Tetramethylammonium chloride

Catalog No.
S587447
CAS No.
75-57-0
M.F
C4H12ClN
(CH3)4NCl
C4H12ClN
M. Wt
109.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium chloride

CAS Number

75-57-0

Product Name

Tetramethylammonium chloride

IUPAC Name

tetramethylazanium;chloride

Molecular Formula

C4H12ClN
(CH3)4NCl
C4H12ClN

Molecular Weight

109.6 g/mol

InChI

InChI=1S/C4H12N.ClH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1

InChI Key

OKIZCWYLBDKLSU-UHFFFAOYSA-M

SMILES

C[N+](C)(C)C.[Cl-]

Solubility

Slightly soluble in ethanol; insoluble in ether, benzene, chloroform; very soluble in methanol
Soluble in alcohol; insoluble in ether
Soluble in water
In water, 5.9X10+5 mg/L at 25 °C (est)
Solubility in water at 20 °C: very good

Synonyms

tetraamethylammonium acetate, tetramethylammonium, tetramethylammonium bromide, tetramethylammonium chloride, tetramethylammonium fluoride, tetramethylammonium hydrogen dichloride, tetramethylammonium hydroxide, tetramethylammonium hydroxide pentahydrate, tetramethylammonium iodide, tetramethylammonium nitrate, tetramethylammonium perchlorate, tetramethylammonium sulfate (2:1), tetramethylammonium tribromide, tetramethylammonium triiodide, trimethylaminomethane

Canonical SMILES

C[N+](C)(C)C.[Cl-]

Molecular Biology Applications:

  • DNA Hybridization: Tetramethylammonium chloride (TMAC) plays a crucial role in various DNA hybridization techniques. Its ability to bind to AT-rich DNA regions while minimizing preferential melting of AT versus GC base pairs makes it valuable in applications like:
    • Array Hybridization and Scanning: TMAC is a key component of the hybridization cocktail used in microarray analysis, enabling efficient binding of probes to complementary DNA targets on the array .
    • Next-Generation Sequencing (NGS): TMAC is employed in specific NGS library preparation protocols, such as GUIDE-seq, which facilitates the unbiased identification of double-stranded DNA breaks .

Other Research Applications:

  • Polymerase Chain Reaction (PCR): While not routinely used, low concentrations of TMAC can be incorporated into PCR buffers to improve reaction yield and specificity, particularly for challenging templates rich in AT sequences. Studies have shown that TMAC can enhance yields by 5-10 fold at specific concentrations (60 mM) by stabilizing AT base pairs .
  • Lipophile Precipitation: Due to its unique properties, TMAC can act as a lipophilic precipitating agent, making it useful in isolating specific macromolecules like proteins and nucleic acids from biological samples.

Tetramethylammonium chloride is a quaternary ammonium salt with the chemical formula  CH3 4N+Cl\text{ CH}_3\text{ }_4\text{N}^+\text{Cl}^-. It consists of a central nitrogen atom bonded to four methyl groups, creating a tetrahedral structure. This compound appears as a colorless, hygroscopic solid that is highly soluble in water and polar organic solvents. Tetramethylammonium chloride is primarily used in industrial applications, particularly as a chemical reagent and a low-residue bactericide in processes like hydrofracking .

, including:

  • Synthesis Reaction: It is typically synthesized through the reaction of trimethylamine with methyl chloride:
    N CH3 3+CH3ClN CH3 4++Cl\text{N CH}_3\text{ }_3+\text{CH}_3\text{Cl}\rightarrow \text{N CH}_3\text{ }_4^++\text{Cl}^-
  • Phase Transfer Catalysis: It acts as an effective phase transfer catalyst in reactions such as the selective chloride/fluoride exchange of activated aryl chlorides .
  • Reactivity with Oxidants: Tetramethylammonium chloride reacts violently with strong oxidizers, producing ammonia, carbon monoxide, hydrogen chloride, and nitrogen oxides .

The synthesis of tetramethylammonium chloride can be achieved through several methods:

  • Alkylation of Trimethylamine: The most common method involves reacting trimethylamine with methyl chloride.
  • Ionic Liquid Catalysis: Another method includes the alkylation of ammonium chloride using dimethyl carbonate in the presence of an ionic liquid catalyst .
  • Salt Metathesis: Tetramethylammonium salts with complex anions can be prepared via salt metathesis reactions .

Tetramethylammonium chloride has diverse applications:

  • Chemical Reagent: Used extensively in organic synthesis and as a phase transfer catalyst.
  • Bactericide: Employed in hydrofracking processes due to its low-residue characteristics.
  • Laboratory Use: Enhances yields in molecular biology techniques such as polymerase chain reactions .

Studies on tetramethylammonium chloride have focused on its interactions with biological systems and its role in catalysis. For instance, it has been investigated for its effectiveness in nucleophilic substitution reactions involving aryl quaternary ammonium salts. Its hydrophilicity influences its absorption and distribution in biological systems, indicating a rapid uptake within the gastrointestinal tract and significant distribution to organs such as the kidney and liver .

Several compounds share structural similarities with tetramethylammonium chloride. Here are some notable examples:

Compound NameFormulaKey Characteristics
Tetraethylammonium chloride C2H5 4N+Cl\text{ C}_2\text{H}_5\text{ }_4\text{N}^+\text{Cl}^-Larger ethyl groups; used in similar applications
Tetrapropylammonium chloride C3H7 4N+Cl\text{ C}_3\text{H}_7\text{ }_4\text{N}^+\text{Cl}^-Larger propyl groups; exhibits different solubility properties
Tetramethylammonium hydroxide CH3 4N+OH\text{ CH}_3\text{ }_4\text{N}^+\text{OH}^-Hydroxide counterpart; used in organic synthesis

Uniqueness

Tetramethylammonium chloride is unique due to its small size and high solubility compared to other quaternary ammonium salts. Its specific structure allows for effective catalytic properties while maintaining significant biological activity, making it valuable in both industrial and laboratory settings .

Physical Description

DryPowder; Liquid
HYGROSCOPIC WHITE CRYSTALS.

Color/Form

Bipyramidal from dilute alcohol
White crystalline solid

Density

1.1690 at 20 °C/4 °C
1.17 g/cm³

LogP

log Kow = -4.18 (est)

Appearance

colorless crystal powder

Melting Point

420 °C (decomposes)

UNII

DCQ9S88703

Related CAS

51-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 201 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 146 of 201 companies with hazard statement code(s):;
H300 (89.04%): Fatal if swallowed [Danger Acute toxicity, oral];
H301 (10.96%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.78%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (93.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (35.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H370 (43.15%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H410 (13.7%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (43.15%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Ganglionic Stimulants

Vapor Pressure

1.2X10-8 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

75-57-0

Wikipedia

Tetramethylammonium_chloride

Use Classification

Cosmetics -> Viscosity controlling

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastic material and resin manufacturing
Synthetic rubber manufacturing
Methanaminium, N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15
- Barlow, Molec. Pharm. (1971). 7:357-366- Tamaru M. et al., Brain Res (1988). 473:205-226- Kellet Jr., J. Pharm. Sci. (1965). 54(3):883-887- Eldefrawi M.E. et al., /Permeability of the abdominal nerve cord of the american cockroach, Periplaneta americana L. to quaternary ammonium salts./ J. Exp. Biol. (1967). 46:1-12

Explore Compound Types